4-Chloro-5-propylpyrimidine

Overview

Description

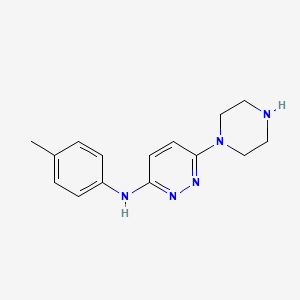

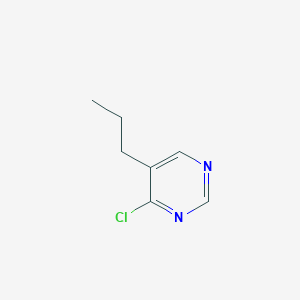

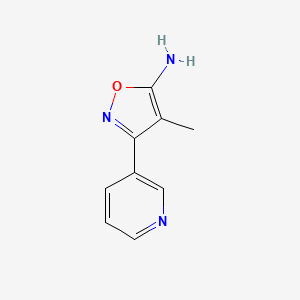

4-Chloro-5-propylpyrimidine is a chemical compound with the molecular formula C7H9ClN2 . It is a pyrimidine derivative, which is a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted at position 4 with a chlorine atom and at position 5 with a propyl group .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 156.61 . The compound should be stored in a refrigerated environment .Scientific Research Applications

Cognitive Processes Modulation

Recent studies have investigated the modulation of cognitive processes, such as learning and memory, through the activation of 5-HT4 receptors. In a notable experiment, the effects of selective 5-HT4 agonists were observed in an olfactory associative discrimination task, indicating the potential role of these receptors in associative memory. This research suggests that compounds targeting 5-HT4 receptors, possibly including derivatives similar to 4-Chloro-5-propylpyrimidine, could influence cognitive functions (Marchetti et al., 2000).

Electrochemical Synthesis of Arylpyrimidines

A novel approach for the synthesis of functionalized arylpyrimidines involves electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and functionalized aryl halides. This method, which uses a nickel(II) catalyst and a sacrificial iron anode, allows the formation of coupling products under mild conditions, yielding moderate to high outcomes. Such synthetic methodologies expand the utility of chloropyrimidine derivatives in creating compounds with potential biological activity (Sengmany et al., 2011).

Antihypertensive Agent Studies

The molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, an analog of this compound, has shown significant roles in the treatment of hypertension, acting as a potential I1 imidazoline receptor agonist. This compound's molecular structure and its interactions with different proteins suggest potential anti-hypertensive activity, highlighting the importance of chloropyrimidine derivatives in medical research (Aayisha et al., 2019).

SPECT Imaging Agent Development

Research has also explored the development of radioligands based on pyrimidine derivatives for use in SPECT imaging agents, targeting the corticotropin-releasing hormone receptor type 1 (CRHR1). This area of study indicates the potential of chloropyrimidine compounds in the design of diagnostic tools for neuroendocrine disorders (Tian et al., 2001).

Kinase Inhibitor Research

Further, pyrimidine derivatives have been examined for their role as potential kinase inhibitors, particularly in the context of anticancer research. The exploration into the synthesis of 2,4-disubstituted-5-fluoropyrimidines highlights the versatility of chloropyrimidine structures in developing compounds with biological activity against cancer cells (Wada et al., 2012).

Future Directions

The future directions for research on 4-Chloro-5-propylpyrimidine and other pyrimidine derivatives could involve further exploration of their pharmacological effects, including their anti-inflammatory properties . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name |

4-chloro-5-propylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPJNYIBYZTJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650947 | |

| Record name | 4-Chloro-5-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25199-00-2 | |

| Record name | 4-Chloro-5-propylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B1416150.png)

![4-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1416154.png)

![methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1416165.png)